

# Application Notes and Protocols for the Analytical Identification of 2-Propoxybutane

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## Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789

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## Introduction

**2-Propoxybutane** (also known as sec-butyl propyl ether) is an aliphatic ether with the chemical formula  $C_7H_{16}O$ .<sup>[1][2]</sup> Its accurate identification and quantification are crucial in various research and development settings, including its use as a solvent or as an intermediate in organic synthesis. These application notes provide detailed protocols for the identification and characterization of **2-propoxybutane** using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

## Physicochemical Properties of 2-Propoxybutane

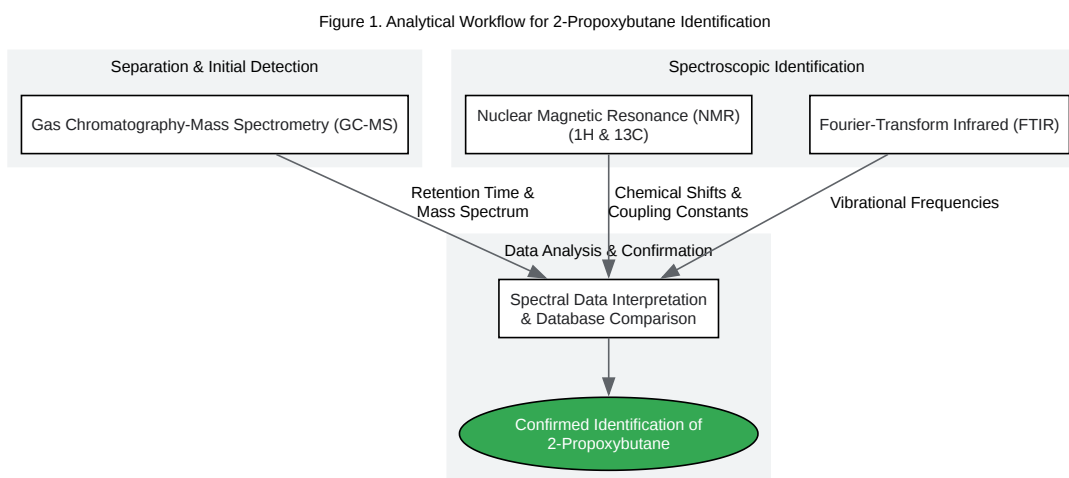
A summary of the key physicochemical properties of **2-propoxybutane** is presented in Table 1. This data is essential for the appropriate handling, storage, and analysis of the compound.

Table 1: Physicochemical Properties of **2-Propoxybutane**

Property	Value	Reference
Molecular Formula	C7H16O	[1][2]
Molecular Weight	116.20 g/mol	[1][2][3]
CAS Number	61962-23-0	[1][2]
Boiling Point (estimated)	117.3 °C	[2]
Density (estimated)	0.7684 g/cm <sup>3</sup>	[2]
Refractive Index (estimated)	1.3897	[2]
Vapor Pressure (at 25°C)	29.6 mmHg	[2]

## Analytical Workflow for Identification

A logical workflow for the comprehensive identification and characterization of **2-propoxybutane** is outlined below. This process ensures a multi-faceted approach, leading to a high-confidence identification.



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Caption: Analytical Workflow for **2-Propoxybutane** Identification

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS)

#### Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like **2-propoxybutane**. It provides both retention time data for chromatographic separation and a mass spectrum for structural elucidation.

a. Sample Preparation:

- Prepare a stock solution of **2-propoxybutane** (e.g., 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.
- Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter prior to injection.

b. Instrumentation and Conditions:

A standard GC-MS system can be utilized with the parameters outlined in Table 2.

Table 2: Suggested GC-MS Instrumental Parameters

Parameter	Recommended Setting
GC System	Agilent 6890N or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
MS System	Agilent 5975 or equivalent
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35-300

#### c. Data Analysis:

- Qualitative Identification: The identity of **2-propoxybutane** is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern is key to identification.
- Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of **2-propoxybutane** in unknown samples is then determined from this curve.

#### d. Expected Mass Spectrum Data:

While a full, experimentally derived fragmentation pattern is proprietary to spectral databases, the major fragments can be predicted based on the structure of **2-propoxybutane**. The molecular ion peak (M<sup>+</sup>) would be at m/z 116. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Table 3: Predicted Major Mass Fragments for **2-Propoxybutane**

m/z	Possible Fragment Structure
116	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> OCH(CH <sub>3</sub> )CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> • (Molecular Ion)
87	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> OCH(CH <sub>3</sub> )] <sup>+</sup>
73	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> O] <sup>+</sup>
57	[CH(CH <sub>3</sub> )CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
43	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
29	[CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are invaluable for the unambiguous structural confirmation of **2-propoxybutane**.

### a. Sample Preparation:

- For a standard 5 mm NMR tube, dissolve 5-25 mg of **2-propoxybutane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).<sup>[4]</sup>
- Ensure the sample is completely dissolved. If necessary, vortex or gently warm the sample.
- Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.<sup>[5]</sup>

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

b. Instrumentation and Conditions:

A standard NMR spectrometer can be used. Typical parameters are provided in Table 4.

Table 4: Suggested NMR Spectrometer Parameters

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Spectrometer Frequency	300-600 MHz	75-150 MHz
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Temperature	25 °C	25 °C
Number of Scans	16-64	512-2048
Relaxation Delay	1-2 s	2-5 s

c. Expected Spectral Data:

Based on the structure of **2-propoxybutane**, specific chemical shifts and multiplicities are expected in both <sup>1</sup>H and <sup>13</sup>C NMR spectra. Hydrogens and carbons on carbons adjacent to the ether oxygen will be shifted downfield.<sup>[6][7]</sup>

Table 5: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **2-Propoxybutane**

Atom Type	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
-O-CH-	~3.4 - 3.6	~75 - 80
-O-CH <sub>2</sub> -	~3.3 - 3.5	~70 - 75
-O-CH-CH <sub>2</sub> -	~1.4 - 1.6	~25 - 30
-O-CH <sub>2</sub> -CH <sub>2</sub> -	~1.5 - 1.7	~20 - 25
-O-CH-CH <sub>2</sub> -CH <sub>3</sub>	~0.8 - 1.0	~10 - 15
-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~0.9 - 1.1	~10 - 15
-O-CH(CH <sub>3</sub> )-	~1.1 - 1.3	~15 - 20

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **2-propoxybutane**, the key absorption will be the C-O-C ether linkage.

### a. Sample Preparation:

- Neat Liquid: Place a drop of neat **2-propoxybutane** between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

### b. Instrumentation and Conditions:

A standard FTIR spectrometer can be used.

Table 6: Suggested FTIR Spectrometer Parameters

Parameter	Recommended Setting
Scan Range	4000 - 600 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$
Number of Scans	16-32

#### c. Expected Spectral Data:

The FTIR spectrum of **2-propoxybutane** will be characterized by C-H stretching and bending vibrations, and a strong, characteristic C-O stretching band.

Table 7: Characteristic IR Absorption Bands for **2-Propoxybutane**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465-1450	C-H bend (methylene and methyl)	Medium
1380-1370	C-H bend (methyl)	Medium
1150-1085	C-O-C stretch (ether)	Strong

The absence of a broad O-H stretch around  $3300\text{ cm}^{-1}$  and a C=O stretch around  $1700\text{ cm}^{-1}$  helps to confirm that the compound is an ether and not an alcohol or a carbonyl-containing compound.

## Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable framework for the unequivocal identification and characterization of **2-propoxybutane**. The protocols and expected data presented in these application notes serve as a comprehensive guide for researchers and scientists in various fields. For quantitative purposes, GC-MS with the use of appropriate calibration standards is the recommended technique.

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